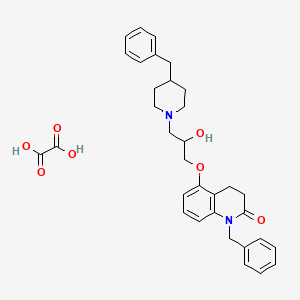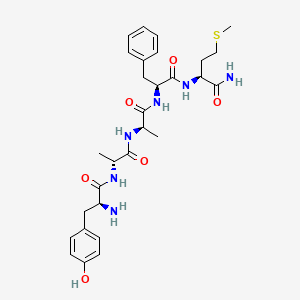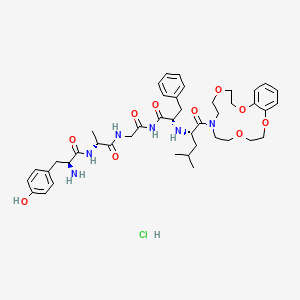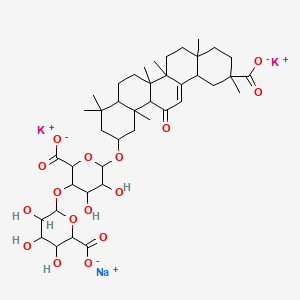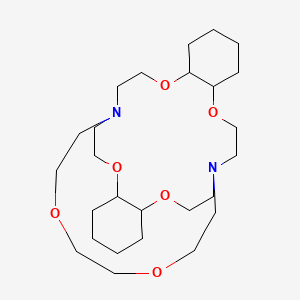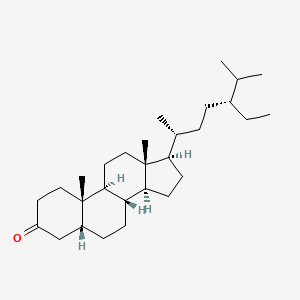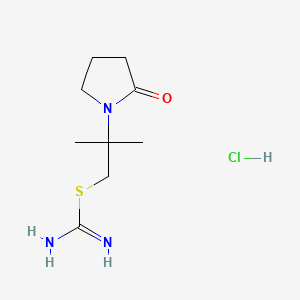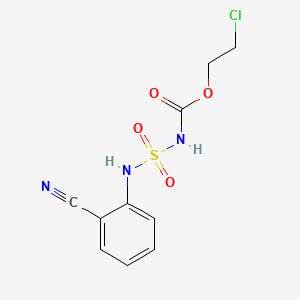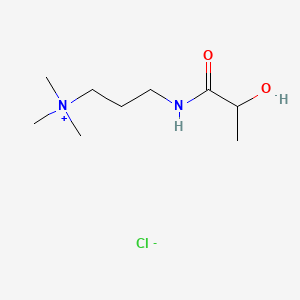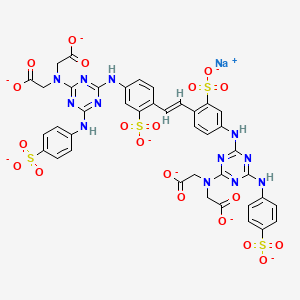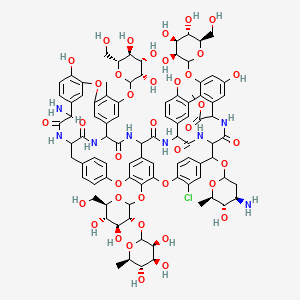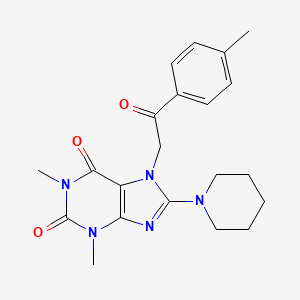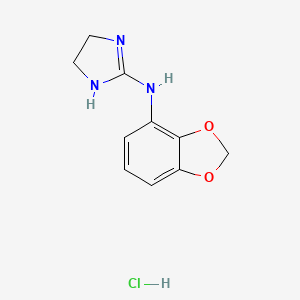
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its potential therapeutic applications and is often studied for its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. For example, the cyclization of amido-nitriles can be achieved under mild reaction conditions, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes to catalyze the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butylhydroperoxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products: The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and various substituted imidazoles.
Applications De Recherche Scientifique
1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mécanisme D'action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Tizanidine hydrochloride: A muscle relaxant with a similar imidazole structure.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-4-yl-, monohydrochloride is unique due to its specific substitution pattern and the presence of the benzodioxol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications.
Propriétés
Numéro CAS |
103124-97-6 |
|---|---|
Formule moléculaire |
C10H12ClN3O2 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-4-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-2-7(13-10-11-4-5-12-10)9-8(3-1)14-6-15-9;/h1-3H,4-6H2,(H2,11,12,13);1H |
Clé InChI |
HYFYUYXLBUKQBY-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=C3C(=CC=C2)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


